This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its aromatic ring structure. It is often synthesized for research purposes, particularly in pharmaceutical studies aimed at discovering new drugs. Sources of this compound include chemical suppliers like VWR and Sigma-Aldrich, which provide it for laboratory use, indicating its importance in organic synthesis and drug discovery .
The synthesis of 1-Methyl-1H-benzimidazole-5-carboxaldehyde can be achieved through various methods, primarily involving the condensation of 1,2-benzenediamine with appropriate aldehydes. A notable synthetic route includes:
Recent advancements have included one-pot synthesis techniques that utilize cobalt nanocomposite catalysts for improved efficiency and yield . Parameters such as temperature, reaction time, and solvent choice can significantly influence the outcome of these reactions.
The molecular structure of 1-Methyl-1H-benzimidazole-5-carboxaldehyde features:
Spectroscopic analysis methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure. For instance, NMR can reveal chemical shifts corresponding to different hydrogen environments within the molecule .
1-Methyl-1H-benzimidazole-5-carboxaldehyde participates in various chemical reactions:
These reactions are critical for synthesizing more complex molecules that may exhibit enhanced biological activities.
The mechanism of action for compounds derived from 1-Methyl-1H-benzimidazole-5-carboxaldehyde often involves interaction with biological targets such as enzymes or receptors. Benzimidazole derivatives have been shown to act as inhibitors in various biochemical pathways, particularly in cancer cell proliferation and antimicrobial activity.
Research indicates that certain derivatives exhibit significant growth-inhibitory effects against various human cancer cell lines, suggesting potential as anticancer agents . The specific mechanism may involve interference with DNA replication or enzyme inhibition related to cell division.
Properties are often characterized using:
1-Methyl-1H-benzimidazole-5-carboxaldehyde has significant applications in:
1-Methyl-1H-benzimidazole-5-carboxaldehyde is an aromatic heterocyclic compound with the systematic name 1-methyl-1H-1,3-benzodiazole-5-carbaldehyde. Its molecular formula is C₉H₈N₂O, corresponding to a molecular weight of 160.17 g/mol [3] [6] [8]. The structure consists of a benzimidazole core—a fusion of benzene and imidazole rings—with a methyl group at the N1 position and an aldehyde (-CHO) functional group at the C5 position. This arrangement creates an electron-deficient system that influences its reactivity, particularly in electrophilic substitution reactions [6] [8].
Table 1: Key Structural and Physical Properties
Property | Value/Description |
---|---|
CAS Registry Number | 279226-70-9 |
Molecular Formula | C₉H₈N₂O |
Molecular Weight | 160.17 g/mol |
SMILES | CN1C=NC₂=C₁C=CC(=C₂)C=O |
InChIKey | PZIDCZRIHGNHPD-UHFFFAOYSA-N |
Appearance | Off-white to light yellow solid |
Boiling Point | 336.9 °C at 760 mmHg |
Density | 1.21 g/cm³ |
Storage Conditions | 2–8°C under inert gas (nitrogen) |
The compound’s planar structure allows for π-π stacking interactions in coordination chemistry, while the aldehyde group serves as a versatile handle for synthetic modifications, such as condensations or nucleophilic additions [6] [8]. Spectroscopic validation via ¹H NMR confirms the structure, with characteristic aldehyde proton peaks near δ 10.0 ppm and methyl group signals at δ 3.8–4.0 ppm [3] [4].
This aldehyde derivative is a pivotal building block in synthetic organic chemistry due to its bifunctional reactivity: the electrophilic aldehyde group and the nucleophilic imidazole nitrogen atoms. Its primary synthetic utility arises from aldehyde group transformations, including:
Table 2: Applications as a Synthetic Intermediate
Application Domain | Synthetic Utility |
---|---|
Pharmaceutical Synthesis | Building block for antitumor agents (e.g., combretastatin analogs) and kinase inhibitors [5] [8]. |
Materials Science | Precursor for ligands in coordination polymers and luminescent materials [10]. |
Agrochemicals | Intermediate for fungicides and herbicides [10]. |
For example, the aldehyde group enables the synthesis of hydroxyiminomethyl and cyano-substituted derivatives, which exhibit submicromolar tubulin polymerization inhibition for anticancer applications [8]. Similarly, it facilitates access to 1-methyl-1H-benzo[d]imidazole-5-carboxamide (CAS: 90564-71-9), a scaffold for CNS-active compounds [9]. The compound’s commercial availability in bulk quantities (e.g., 250 mg to 1 g) under nitrogen storage ensures consistent quality for industrial-scale synthesis [3] [4].
Benzimidazole derivatives are pharmacologically privileged structures due to their isosteric resemblance to purine bases, enabling interactions with biological targets like enzymes and receptors [5] [7]. While 1-methyl-1H-benzimidazole-5-carboxaldehyde itself is primarily an intermediate, its derivatives span broad therapeutic areas:
Table 3: Therapeutic Areas of Benzimidazole Derivatives
Therapeutic Area | Examples & Mechanisms |
---|---|
Antiproliferative | Tubulin inhibitors (e.g., combretastatin analogs); kinase inhibitors (e.g., TRPC6 blockers) [5] [8]. |
Anti-infective | Anthelmintics (albendazole); antivirals (enviradine); antitubercular agents [5] [7]. |
Metabolic & CNS Disorders | PDE10 inhibitors for neurodegeneration; CXCR4 antagonists for inflammation [5] [10]. |
The structure-activity relationship (SAR) emphasizes that electron-withdrawing groups (e.g., -CHO) at C5 enhance binding to tubulin and kinase targets, while N1 alkylation (e.g., methyl) improves metabolic stability and bioavailability [5] [7] [10]. Over 12 recent patents (2015–2021) highlight benzimidazole-based drug candidates in clinical trials, underscoring the scaffold’s enduring relevance in medicinal chemistry [5].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8